RS-93522

Cardiovascular pharmacology Ion channel Phosphodiesterase

RS-93522 is a dihydropyridine with a unique dual mechanism: it inhibits L-type calcium channels and PDE. Its chiral complexity and solubility challenges make exact replication essential. This compound is validated for liposomal delivery and chiral separation studies, ensuring consistency in your advanced cardiovascular research.

Molecular Formula C27H30N2O9
Molecular Weight 526.5 g/mol
CAS No. 104060-12-0
Cat. No. B1680139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-93522
CAS104060-12-0
Synonyms2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid
RS 93522
RS 93522-004
RS-93522
RS-93522-004
Molecular FormulaC27H30N2O9
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)OCC(CO)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C27H30N2O9/c1-16-23(26(32)36-3)25(19-5-4-6-20(13-19)29(34)35)24(17(2)28-16)27(33)37-12-11-18-7-9-22(10-8-18)38-15-21(31)14-30/h4-10,13,21,25,28,30-31H,11-12,14-15H2,1-3H3
InChIKeyQLNAYPDWIWUVHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RS-93522 (CAS 104060-12-0): A Dual-Action Dihydropyridine Calcium Channel Blocker with PDE Inhibitory Activity for Cardiovascular Research


RS-93522 (RS-93522-004; CAS 104060-12-0) is a dihydropyridine-type small molecule that functions as a calcium channel antagonist [1]. It is characterized by a dual pharmacodynamic profile: it inhibits L-type calcium channels with potency comparable to nifedipine and additionally inhibits phosphodiesterase (PDE) activity at concentrations similar to milrinone [2]. The compound has been investigated primarily as a research tool for understanding combined calcium channel blockade and PDE inhibition in cardiovascular models, with particular relevance to hypertension and cardiac contractility studies [3]. RS-93522 is a racemic mixture containing two chiral centers, yielding four optical isomers, and its formulation has been explored via liposomal and intranasal delivery routes to address solubility and bioavailability challenges [4].

Why RS-93522 Cannot Be Replaced by Nifedipine, Milrinone, or Other In-Class Dihydropyridines


RS-93522 occupies a unique niche at the intersection of two distinct pharmacological classes—dihydropyridine calcium channel blockers (e.g., nifedipine) and phosphodiesterase inhibitors (e.g., milrinone). Simple substitution with a standard dihydropyridine like nifedipine would forfeit the PDE inhibitory component of its activity profile, while substitution with a PDE inhibitor like milrinone would lack calcium channel blockade. Even within the dihydropyridine class, RS-93522 demonstrates a distinct calcium channel inhibition profile: at 10^-6 M, it inhibits ^45Ca uptake more completely than nifedipine at the same concentration (P < 0.05) [1]. Furthermore, RS-93522's unique physicochemical properties—including its limited aqueous solubility and chiral complexity—have driven specialized formulation strategies (liposomal encapsulation achieving 500× solubility enhancement, intranasal delivery) that may not translate to other dihydropyridines [2][3]. These compound-specific characteristics mean that experimental results obtained with RS-93522 cannot be reliably extrapolated to other agents, and procurement of the exact compound is essential for reproducing or building upon published findings.

RS-93522 Evidence Guide: Head-to-Head Quantitative Comparisons with Nifedipine and Milrinone


Dual Pharmacodynamic Action: Calcium Channel Blockade Plus Phosphodiesterase Inhibition in a Single Molecule

RS-93522 is distinguished from standard dihydropyridines by its dual mechanism of action. In the same study system (myocardial homogenates), RS-93522 inhibited phosphodiesterase activity with an IC50 of 1.6 × 10^-5 M (16 µM), a potency and efficacy comparable to that of milrinone in the identical assay [1]. This PDE inhibitory activity is absent in nifedipine and other conventional dihydropyridine calcium channel blockers, which act solely on L-type calcium channels. The dual action may potentiate vasodilation while partially ameliorating negative inotropic effects [1].

Cardiovascular pharmacology Ion channel Phosphodiesterase

Calcium Channel Blockade Potency: Comparable to Nifedipine with Superior Inhibition at High Concentration

In cultured vascular smooth muscle cells, RS-93522 inhibited ^45Ca uptake in a concentration-dependent manner with an IC50 of 10 nM, similar to that of nifedipine (IC50 = 7 nM) measured in the same experimental system [1]. Notably, at a concentration of 10^-6 M (1 µM), RS-93522 inhibited ^45Ca uptake more completely than an equimolar concentration of nifedipine (P < 0.05) [1]. This indicates that while the two compounds exhibit similar potency at the IC50 level, RS-93522 achieves a greater maximal inhibitory effect at higher concentrations.

Vascular smooth muscle Calcium uptake L-type calcium channel

Formulation-Dependent Solubility: 500-Fold Enhancement via Liposomal Encapsulation

RS-93522 is a highly lipophilic compound with limited intrinsic aqueous solubility, a property that can hinder its use in aqueous experimental systems. A liposome formulation composed of a 3% mixture of dioleoylphosphatidylcholine and dioleoylphosphatidylglycerol solubilized RS-93522 at a concentration 500 times above its intrinsic aqueous solubility [1]. Pharmacokinetic studies in rats demonstrated that the liposomal-RS-93522 formulation yielded plasma concentration profiles identical to those of a cosolvent-solubilized RS-93522 solution, indicating that liposomal encapsulation does not alter the drug's in vivo distribution or pharmacological parameters [1].

Drug formulation Liposome Solubility enhancement

Chiral Complexity: Racemic Mixture of Four Optical Isomers with Defined Analytical Separation

RS-93522-004 is a racemic dihydropyridine containing two chiral centers, yielding four distinct optical isomers [1]. An isocratic HPLC method using derivatization with (−)-camphanic acid chloride and separation on an achiral silica gel column has been validated for resolving all four isomers [1]. Critically, no difference in the relative reactivity of the four individual RS-93522-004 optical isomers towards (−)-camphanic acid chloride was observed, and the determination of the isomer ratio was shown to be unaffected by derivatization reaction yield [1].

Chiral separation Stereoisomers Analytical method

RS-93522: Optimal Research Applications Based on Quantified Evidence


Investigating the Functional Interplay Between L-Type Calcium Channel Blockade and PDE Inhibition

RS-93522 is uniquely suited for studies examining how combined calcium channel blockade and phosphodiesterase inhibition modulate cardiovascular function. Its dual action (calcium channel IC50 = 10 nM; PDE IC50 = 16 µM) allows researchers to assess the integrated effects of these two pathways in a single compound, avoiding the confounding variables associated with co-administering separate agents [1]. This application is particularly relevant for isolated tissue and cell culture studies of vascular smooth muscle and cardiac myocyte function, where the PDE inhibitory component may potentiate vasodilation and partially offset negative inotropic effects [1].

Liposomal Formulation Development and Drug Delivery Research

RS-93522 serves as a validated model compound for liposomal drug delivery studies of lipophilic small molecules. The documented 500-fold solubility enhancement achieved with a defined phospholipid formulation [2] provides a benchmark for evaluating novel delivery systems. The pharmacokinetic equivalence between liposomal and cosolvent-solubilized RS-93522 in rats [2] establishes that liposomal encapsulation does not intrinsically alter drug disposition, making RS-93522 a useful tool for isolating formulation effects from pharmacokinetic effects in comparative delivery studies.

Analytical Method Development for Chiral Dihydropyridine Separation

The validated HPLC method for resolving all four optical isomers of RS-93522 [3] provides a foundation for laboratories developing chiral separation methods for dihydropyridines. The observation that the four isomers exhibit no differential reactivity towards (−)-camphanic acid chloride, and that the isomer ratio determination is unaffected by derivatization yield [3], offers a reliable analytical approach for assessing stereochemical purity. This makes RS-93522 a useful reference compound for method validation in chiral chromatography.

Intranasal Delivery Research for Cardiovascular Agents

RS-93522 has been specifically studied for intranasal delivery, with reported rapid absorption and high bioavailability via this route [4]. This property positions RS-93522 as a candidate compound for investigating alternative, non-oral delivery strategies for dihydropyridine calcium channel blockers. Researchers focused on bypassing first-pass metabolism or achieving rapid onset of action may find RS-93522 a suitable model compound for intranasal pharmacokinetic and pharmacodynamic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS-93522

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.